molecular formula C5H7FO B13556886 rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis

Cat. No.: B13556886
M. Wt: 102.11 g/mol
InChI Key: VPBBKBJVVUWCBY-WHFBIAKZSA-N
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Description

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is a fluorinated cyclopropane derivative featuring a ketone group. Its stereochemistry is defined by the (1R,2R) configuration of the cyclopropane ring, with a fluorine atom substituted at the 2-position. This compound is part of a broader class of cyclopropane-based ketones, which are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C5H7FO

Molecular Weight

102.11 g/mol

IUPAC Name

1-[(1S,2S)-2-fluorocyclopropyl]ethanone

InChI

InChI=1S/C5H7FO/c1-3(7)4-2-5(4)6/h4-5H,2H2,1H3/t4-,5-/m0/s1

InChI Key

VPBBKBJVVUWCBY-WHFBIAKZSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]1F

Canonical SMILES

CC(=O)C1CC1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Temperature: Room temperature to reflux

    Solvent: Dichloromethane or toluene

    Catalyst: Rhodium or copper complexes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols, halides

Scientific Research Applications

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis involves its interaction with specific molecular targets. The fluorocyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Key Structural and Molecular Data:

  • Molecular formula: Based on available evidence, the molecular weight is reported as 199.25 g/mol .
  • Stereochemistry : The (1R,2R) configuration ensures specific spatial arrangements, influencing reactivity and interactions in chiral environments.

Comparison with Similar Cyclopropane Derivatives

The following table summarizes structural, molecular, and functional comparisons between rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis and analogous compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
This compound Not explicitly stated (Reported MW: 199.25) 199.25 Fluorocyclopropyl, ethanone Likely intermediate for fluorinated drug synthesis
1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethan-1-one C₁₁H₁₀BrFO 283.11 Bromo-fluorophenyl, ethanone Potential use in halogenated compound synthesis
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one Likely C₈H₇FOS ~168.21 (calculated) Thiophene substituent Aromatic interactions in catalysis or materials science
rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol C₅H₉FO 104.12 Fluoromethyl, hydroxyl group Higher solubility due to -OH group; LogP = 0.08
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid C₁₀H₁₅FO₃ 218.23 tert-Butoxy carbonyl, carboxylic acid Versatile building block for chiral ligands

Key Comparative Insights:

Substituent Effects: Fluorine vs. Bromine: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the bromine in the 4-bromo-2-fluorophenyl derivative . Bromine increases molecular weight and may facilitate nucleophilic substitution reactions. Thiophene vs.

Functional Group Influence: The ketone group in the target compound increases polarity compared to the hydroxyl group in rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol , which has higher hydrophilicity (LogP = 0.08). The tert-butoxy carbonyl group in the carboxylic acid derivative provides steric bulk and stability, making it suitable for asymmetric catalysis.

Applications :

  • The target compound’s fluorinated cyclopropane structure is advantageous in drug discovery, where fluorine atoms improve bioavailability and binding specificity.
  • Brominated analogs may serve as intermediates in radiopharmaceuticals or cross-coupling reactions.

Research Findings and Challenges

  • Synthetic Utility : Fluorocyclopropane derivatives are pivotal in synthesizing chiral molecules due to their rigid, strained rings and stereochemical control .
  • Data Discrepancies : Reported molecular weights (e.g., 199.25 g/mol ) conflict with calculated values, highlighting the need for verification in primary literature.

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